molecular formula C13H11NO4 B6416693 methyl (2E)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-enoate CAS No. 54238-27-6

methyl (2E)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-enoate

Cat. No. B6416693
CAS RN: 54238-27-6
M. Wt: 245.23 g/mol
InChI Key: LLDZOOUNGYCZSH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-enoate, commonly referred to as methyl 4-hydroxybut-2-enoate, is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 214.24 g/mol. Methyl 4-hydroxybut-2-enoate is a naturally occurring compound found in a variety of plant species, including tomatoes, peppers, and eggplants, as well as in some fungi. It is a potent anti-inflammatory and antioxidant agent, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Methyl 4-hydroxybut-2-enoate has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, methyl 4-hydroxybut-2-enoate has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of melanoma cells and to induce apoptosis in these cells. In diabetes research, methyl 4-hydroxybut-2-enoate has been shown to reduce glucose levels in the blood, suggesting a potential role in the management of diabetes. In Alzheimer's disease research, methyl 4-hydroxybut-2-enoate has been shown to reduce the levels of amyloid-beta peptide in the brain, suggesting a potential role in the treatment of Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of methyl 4-hydroxybut-2-enoate is not yet fully understood. However, it has been suggested that methyl 4-hydroxybut-2-enoate may act as an antioxidant, reducing oxidative stress and decreasing the levels of pro-inflammatory cytokines. It has also been suggested that methyl 4-hydroxybut-2-enoate may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
Methyl 4-hydroxybut-2-enoate has been shown to have a variety of biochemical and physiological effects. In animal studies, methyl 4-hydroxybut-2-enoate has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory molecules. It has also been shown to reduce the levels of amyloid-beta peptide in the brain, suggesting a potential role in the treatment of Alzheimer's disease. In addition, methyl 4-hydroxybut-2-enoate has been shown to reduce glucose levels in the blood, suggesting a potential role in the management of diabetes.

Advantages and Limitations for Lab Experiments

Methyl 4-hydroxybut-2-enoate is a relatively stable compound and is relatively easy to synthesize. This makes it well-suited for laboratory experiments. However, it is important to note that methyl 4-hydroxybut-2-enoate is a potent anti-inflammatory and antioxidant agent, and as such, it can produce unwanted side effects if not used in the correct doses. Additionally, it is important to note that the exact mechanism of action of methyl 4-hydroxybut-2-enoate is not yet fully understood, and as such, further research is needed to fully understand its potential therapeutic applications.

Future Directions

The potential therapeutic applications of methyl 4-hydroxybut-2-enoate are far-reaching and warrant further research. Future studies should focus on elucidating the exact mechanism of action of methyl 4-hydroxybut-2-enoate, as well as exploring its potential therapeutic applications in a variety of diseases. Additionally, further research should be conducted to explore the potential side effects of methyl 4-hydroxybut-2-enoate, as well as to develop methods for more efficient synthesis of the compound. Finally, further research should be conducted to explore the potential for methyl 4-hydroxybut-2-enoate to be used as a dietary supplement.

Synthesis Methods

Methyl 4-hydroxybut-2-enoate can be synthesized by a variety of methods, including the condensation of 4-hydroxybutanal with acetic acid in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at a temperature of approximately 80°C for 4-6 hours. Another method involves the reaction of 4-hydroxybutanal with an alkyl halide, such as bromoethane, in the presence of a base. The reaction is typically carried out at a temperature of approximately 60°C for 4-6 hours.

properties

IUPAC Name

methyl (E)-4-(1,3-dioxoisoindol-2-yl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-7H,8H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDZOOUNGYCZSH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate

CAS RN

54238-27-6
Record name NSC134468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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